molecular formula C3H4Br2O B6598254 1,1-Dibromoacetone CAS No. 867-54-9

1,1-Dibromoacetone

Cat. No.: B6598254
CAS No.: 867-54-9
M. Wt: 215.87 g/mol
InChI Key: ZABBFAHZPHMIJC-UHFFFAOYSA-N
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Description

1,1-Dibromoacetone is an organic compound with the molecular formula C₃H₄Br₂O. It is a dibrominated derivative of acetone and is known for its reactivity due to the presence of two bromine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromoacetone can be synthesized by the bromination of acetone. The process involves the reaction of acetone with bromine in the presence of a catalyst such as acetic acid or acetate. The reaction proceeds through the formation of an enolate intermediate, which then reacts with bromine to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting acetone with two moles of bromine. The reaction mixture is then equilibrated to produce this compound as the major product. The compound is subsequently crystallized and isolated .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromoacetone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-bromoacetone or acetone.

    Oxidation Reactions: It can be oxidized to form dibromoacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents such as ethanol or acetone.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted acetones with various functional groups.

    Reduction Reactions: Products include 1-bromoacetone and acetone.

    Oxidation Reactions: Products include dibromoacetic acid.

Scientific Research Applications

1,1-Dibromoacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dibromoacetone involves its reactivity with nucleophiles. The bromine atoms attached to the same carbon atom make it highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and other functional groups. This reactivity is utilized in various chemical reactions and applications .

Comparison with Similar Compounds

    1,3-Dibromoacetone: Another dibrominated derivative of acetone, but with bromine atoms on different carbon atoms.

    1,1-Dichloroacetone: A dichlorinated derivative of acetone with similar reactivity.

    1,1,1-Tribromoacetone: A tribrominated derivative with three bromine atoms attached to the same carbon atom.

Uniqueness: 1,1-Dibromoacetone is unique due to the presence of two bromine atoms on the same carbon atom, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

1,1-dibromopropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c1-2(6)3(4)5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBFAHZPHMIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021558
Record name 1,1-Dibromopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-54-9
Record name 1,1-Dibromoacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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